

An In-depth Technical Guide to the Physical and Chemical Properties of Allylcyclohexane

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Compound of Interest

Compound Name: Allylcyclohexane

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Introduction

Allylcyclohexane (also known as prop-2-enylcyclohexane) is a colorless liquid organic compound classified as a cyclic olefin.[1] Its structure, consisting of a cyclohexane ring attached to an allyl group, provides a versatile scaffold for chemical synthesis.[2] The presence of the alkene functional group makes it a valuable starting material for a variety of addition and transformation reactions. This guide provides a comprehensive overview of its physical properties, chemical reactivity, spectroscopic signature, and key experimental protocols relevant to its synthesis and modification.

Molecular Structure and Identifiers

The fundamental structure of **allylcyclohexane** is a six-membered saturated carbon ring bonded to a three-carbon unsaturated chain.

Caption: Molecular structure of **Allylcyclohexane**.

Chemical Identifiers

For unambiguous identification, **allylcyclohexane** is cataloged under several standard chemical identifiers.

Identifier	Value	Source(s)
CAS Number	2114-42-3	[3] [4] [5]
EC Number	218-314-4	[4]
Molecular Formula	C ₉ H ₁₆	[4] [5] [6]
IUPAC Name	prop-2-enylcyclohexane	[7] [8]
InChI	1S/C9H16/c1-2-6-9-7-4-3-5-8-9/h2,9H,1,3-8H2	[4] [9]
InChIKey	KVOZXXSUSRZIKD-UHFFFAOYSA-N	[3] [4] [9]
Canonical SMILES	C=CCC1CCCCC1	[3] [4] [9]
Synonyms	(2-propenyl)cyclohexane, 3-Cyclohexyl-1-propene	[2] [6] [10]

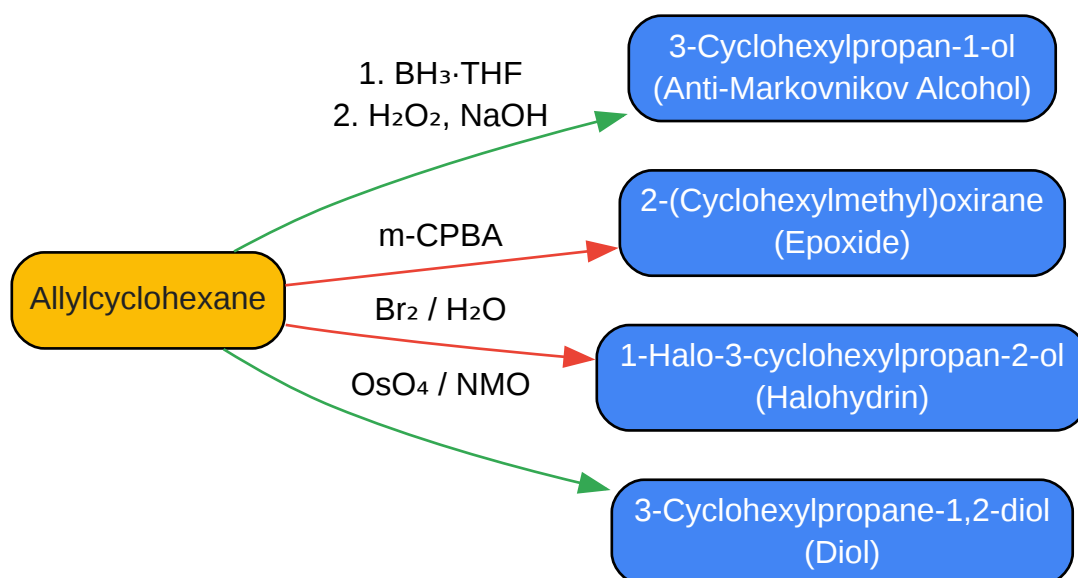
Physical and Chemical Properties

Allylcyclohexane is a flammable, colorless liquid with a characteristic odor. It is sparingly soluble in water.[\[2\]](#) Its key physical and chemical properties are summarized below.

Property	Value	Unit	Source(s)
Molecular Weight	124.22	g/mol	[4][5][7]
Density	0.803 - 0.817	g/mL at 20-25°C	[3][4][11]
Boiling Point	148 - 157.35	°C at 760 mmHg	[4][5]
Melting Point	330 (Note: Likely an error, may refer to decomposition)	°C	[6][12]
Flash Point	29 - 31	°C	[4][6][8]
Refractive Index (n _{20/D})	1.450 - 1.453	[3][4]	
Vapor Pressure	4.43	mmHg at 25°C	[6][12]
LogP (Octanol/Water)	3.14 - 4.1	[6][8][12]	
Appearance	Colorless to Almost Colorless Clear Liquid	[2][8]	

Chemical Reactivity and Synthesis

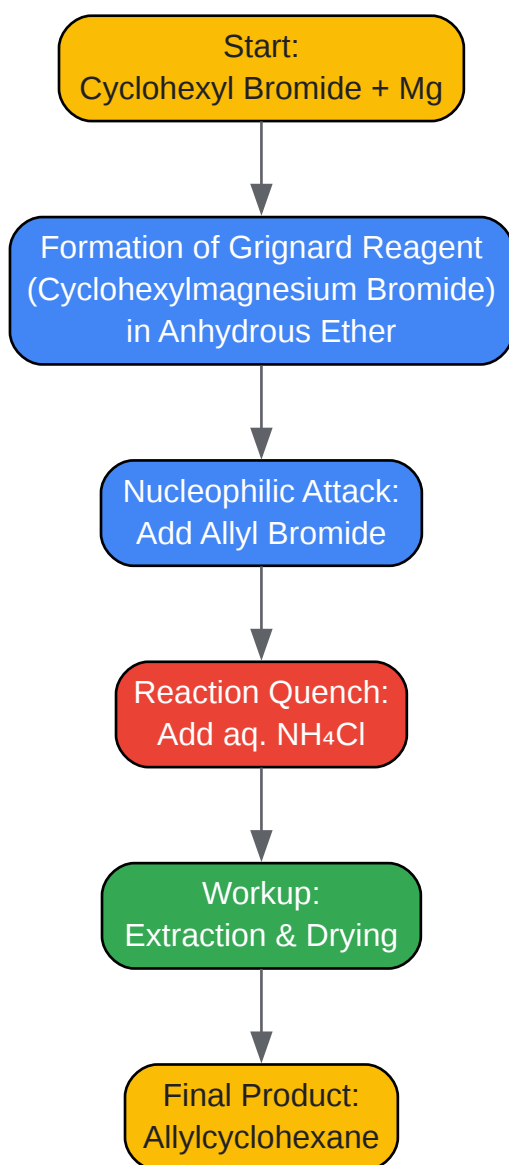
The chemical behavior of **allylcyclohexane** is dominated by the reactivity of its terminal alkene group. This double bond serves as a site for numerous transformations, making it a useful intermediate in organic synthesis.[2]



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Caption: Common reactions of the allyl group in **Allylcyclohexane**.

A common laboratory synthesis for **allylcyclohexane** involves the Grignard reaction, a robust method for C-C bond formation.



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Caption: Workflow for the synthesis of **Allylcyclohexane**.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and purity assessment of **allylcyclohexane**.

Technique	Functional Group / Protons	Expected Chemical Shift / Wavenumber	Notes
IR Spectroscopy	C(sp ²)-H Stretch (vinyl)	3020 - 3100 cm ⁻¹	Characteristic of the =C-H bonds.[7]
C(sp ³)-H Stretch (alkyl)	2850 - 2960 cm ⁻¹	Strong absorption from the cyclohexane ring.[7][13]	
C=C Stretch	~1650 cm ⁻¹	Can be weak.[7]	
=C-H Bend (out-of-plane)	910 and 990 cm ⁻¹	Strong, characteristic bands for a monosubstituted alkene.[7]	
¹ H NMR	=CH ₂ (terminal vinyl)	~4.9-5.1 ppm	Two distinct signals, complex splitting.[10]
-CH= (internal vinyl)	~5.7-5.9 ppm	Multiplet, deshielded due to the pi system.[10]	
-CH ₂ - (allylic)	~2.0 ppm	Coupled to both vinyl and cyclohexyl protons.	
-CH- & -CH ₂ - (cyclohexyl)	~0.8-1.8 ppm	Complex, overlapping signals from the saturated ring.[14]	
¹³ C NMR	=CH ₂	~114 ppm	Shielded vinyl carbon.[10]
=CH-	~139 ppm	Deshielded vinyl carbon.[10]	
Cyclohexyl & Allylic Carbons	~26-43 ppm	Signals corresponding to the sp ³ hybridized carbons.	

Mass Spectrometry	Molecular Ion (M ⁺)	m/z = 124	The parent peak corresponding to the molecular weight.[15]
Fragmentation	m/z = 83	Loss of the allyl group (•C ₃ H ₅ , 41 Da) to give a stable cyclohexyl cation.	
m/z = 69, 55, 41	Characteristic fragmentation pattern of the cyclohexane ring and loss of the side chain.[16][17]		

Experimental Protocols

The following sections detail generalized methodologies for the determination of key properties and for representative chemical transformations of **allylcyclohexane**.

Protocol: Determination of Boiling Point (Micro-reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.[\[18\]](#)

- Apparatus: 5-mL conical vial or small test tube, thermometer, heating block or sand bath, stir plate, magnetic spin vane, and a clamp.[\[18\]](#)
- Procedure:
 - Place approximately 0.5-1 mL of **allylcyclohexane** and a magnetic spin vane into the conical vial.
 - Clamp the vial securely within the heating block on the stir plate.
 - Position the thermometer so the bulb is approximately 1 cm above the surface of the liquid.

- Turn on the stirrer to ensure gentle, even heating.
- Heat the sample gently until it begins to boil and a ring of condensing vapor (reflux ring) is observed on the walls of the vial.
- Adjust the heating so the reflux ring is stable at the same level as the thermometer bulb.
- Record the stable temperature as the boiling point.[\[18\]](#)
- Data Analysis: The observed boiling point should be corrected to standard atmospheric pressure (760 mmHg) if the measurement is taken at a different pressure.[\[18\]](#)

Protocol: Determination of Refractive Index (Abbe Refractometer)

The refractive index is a precise physical constant useful for identifying a pure liquid and assessing its purity.[\[5\]](#)[\[11\]](#)

- Apparatus: Abbe refractometer, constant temperature water bath (e.g., at 20.0 °C), disposable pipette, and appropriate cleaning solvents (e.g., acetone, ethanol).[\[19\]](#)[\[20\]](#)
- Procedure:
 - Ensure the refractometer prisms are clean and dry. Calibrate the instrument using a standard of known refractive index, such as distilled water ($n_D = 1.3330$ at 20 °C).[\[19\]](#)
 - Using a clean pipette, apply 2-3 drops of **allylcyclohexane** onto the surface of the measuring prism.
 - Gently close the hinged prism and lock it into place, ensuring the liquid spreads to form a thin, uniform layer.[\[11\]](#)
 - Turn on the light source and look into the eyepiece. Adjust the focus until the crosshairs are sharp.
 - Rotate the coarse adjustment knob until the light/dark boundary (shadowline) appears in the field of view.

- Turn the compensator dial to eliminate any color fringes and sharpen the boundary line.
[20]
- Use the fine adjustment knob to align the boundary precisely with the center of the crosshairs.
- Read the refractive index value from the instrument's scale.[11]

Protocol: Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol describes the conversion of the alkene in **allylcyclohexane** to an epoxide, a versatile synthetic intermediate.[6][21][22]

- Reagents & Equipment: **Allylcyclohexane**, m-CPBA (meta-chloroperoxybenzoic acid), dichloromethane (DCM) as solvent, saturated aqueous sodium bicarbonate solution, saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate, round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
- Procedure:
 - Dissolve **allylcyclohexane** (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution in an ice bath (0 °C).
 - Add m-CPBA (approx. 1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The reaction is often monitored by TLC for the disappearance of the starting alkene.
 - After the reaction is complete (typically 1-3 hours), allow the mixture to warm to room temperature.
 - Quench the reaction by washing the organic mixture with saturated aqueous sodium bicarbonate solution to remove excess peroxyacid and the m-chlorobenzoic acid byproduct. Repeat the wash until CO₂ evolution ceases.
 - Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

- Filter the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude epoxide product, which can be further purified by column chromatography or distillation.

Protocol: Hydroboration-Oxidation

This two-step reaction sequence converts **allylcyclohexane** to the corresponding anti-Markovnikov alcohol, 3-cyclohexylpropan-1-ol.[\[1\]](#)[\[9\]](#)[\[12\]](#)

- Reagents & Equipment: **Allylcyclohexane**, borane-tetrahydrofuran complex ($\text{BH}_3 \cdot \text{THF}$, 1M solution), tetrahydrofuran (THF, anhydrous), 3M aqueous sodium hydroxide (NaOH), 30% hydrogen peroxide (H_2O_2), diethyl ether, anhydrous sodium sulfate, round-bottom flask under an inert atmosphere (e.g., nitrogen), magnetic stirrer, syringes.
- Procedure (Hydroboration):
 - To a dry, nitrogen-flushed round-bottom flask containing a magnetic stir bar, add **allylcyclohexane** (1 equivalent).
 - Add anhydrous THF via syringe. Cool the flask in an ice bath (0 °C).
 - Slowly add $\text{BH}_3 \cdot \text{THF}$ solution (approx. 0.4 equivalents for a 1:3 borane:alkene ratio) dropwise via syringe while stirring. Slower addition improves regioselectivity.[\[9\]](#)
 - After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours to ensure the formation of the trialkylborane intermediate.
- Procedure (Oxidation):
 - Cool the flask containing the trialkylborane back to 0 °C in an ice bath.
 - Slowly and carefully add 3M aqueous NaOH, followed by the very slow, dropwise addition of 30% H_2O_2 . This step is exothermic and generates gas; careful addition is critical.[\[9\]](#)[\[23\]](#)
 - After the addition is complete, allow the mixture to warm to room temperature and stir for at least 1 hour.

- Extract the aqueous mixture with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure to yield the crude alcohol, which can be purified by distillation or column chromatography.

Safety Information

Allylcyclohexane is a flammable liquid and vapor (GHS Hazard H226).[2] It is classified as toxic if swallowed (Acute Tox. 3 Oral) and may be fatal if swallowed and enters airways.[2][4] It can cause serious eye damage and may cause long-lasting harmful effects to aquatic life.[2] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated chemical fume hood, away from ignition sources.[2]

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